Methyl 2-phenylpyrimidine-5-carboxylate
Description
Methyl 2-phenylpyrimidine-5-carboxylate (CAS RN: 64074-29-9) is a heterocyclic compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.21 g/mol. It features a pyrimidine ring substituted with a phenyl group at position 2 and a methyl ester at position 3. The compound has a melting point of 161.5–163.5°C and is available at 97% purity for research applications . Its structural framework makes it a valuable intermediate in medicinal chemistry and materials science, particularly in the synthesis of bioactive molecules and coordination complexes.
Properties
IUPAC Name |
methyl 2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-7-13-11(14-8-10)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMJCOFUAUMQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458729 | |
| Record name | Methyl 2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64074-29-9 | |
| Record name | Methyl 2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenylpyrimidine-5-carboxylate typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-phenylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Research Implications
- Pharmaceutical Applications: Fluorinated and pyrrolidinone-substituted derivatives show promise in improving drug bioavailability and target binding .
- Material Science : Compounds with extended π-systems (e.g., dual phenyl groups) are valuable in designing organic semiconductors .
- Synthetic Flexibility : The methyl/ethyl ester interchange allows fine-tuning of solubility and reactivity for specific reaction conditions .
Biological Activity
Methyl 2-phenylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. The compound features a six-membered ring with two nitrogen atoms and is characterized by a phenyl group at the 2-position and a carboxylate ester functional group at the 5-position. This unique structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of this compound can be achieved through various methods, including:
- Condensation reactions with appropriate aldehydes and amines.
- Cyclization reactions involving pyrimidine derivatives.
These synthetic routes allow for the modification of the compound to create derivatives with potentially enhanced biological activities.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anticancer Activity : Research has shown that derivatives of pyrimidines can possess significant cytotoxic properties against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated activity against HeLa and HepaRG cancer cell lines, with IC50 values indicating moderate to high potency .
- Anti-inflammatory Effects : The compound may interact with specific enzymes or receptors involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and its derivatives:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various pyrimidine derivatives on normal (RPTEC) and cancer (HeLa, HepaRG) cell lines. It was found that compounds with bulky substituents exhibited better anticancer properties, though at moderate levels .
- Mechanism of Action : Investigations into the mechanism of action revealed that this compound might modulate cellular processes such as apoptosis and cell proliferation through its interactions with biological targets .
- Structure-Activity Relationship (SAR) : A comparative analysis highlighted how structural modifications influence biological activity. For example, substituents at specific positions on the pyrimidine ring significantly impacted cytotoxicity against cancer cells .
Comparative Analysis of Pyrimidine Derivatives
The following table summarizes key features and biological activities of this compound in comparison to other related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | Phenyl group at position 2 | Moderate anticancer activity | Carboxylate ester enhances reactivity |
| Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate | Methyl group at position 4 | Enhanced lipophilicity | Potential for increased bioavailability |
| Methyl 1,2,3-triazine-5-carboxylate | Triazine ring structure | Higher reactivity in cycloaddition reactions | Unique reactivity profile |
| Ethyl 4-amino-6-(ethoxycarbonylmethyl)-2-phenylpyrimidine | Amino group at position 4 | Increased biological activity due to amino substitution | Enhanced interaction with biological targets |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
